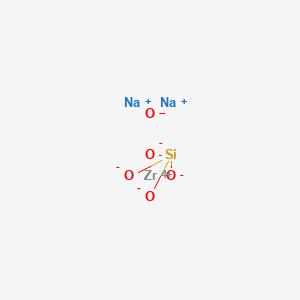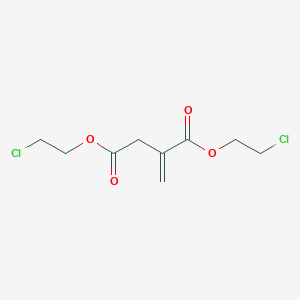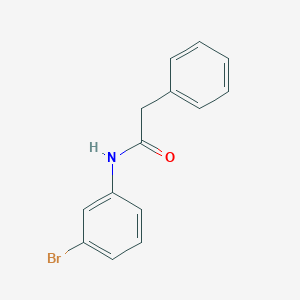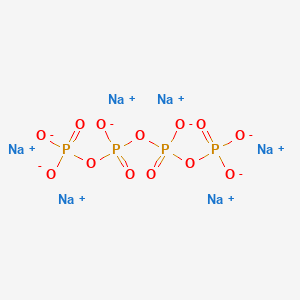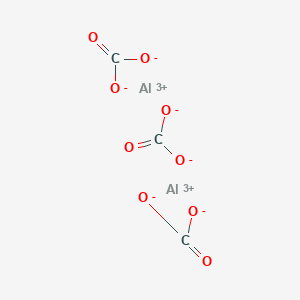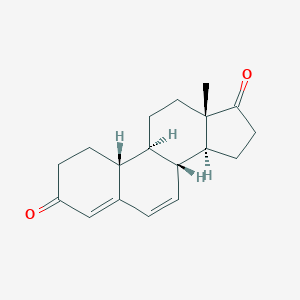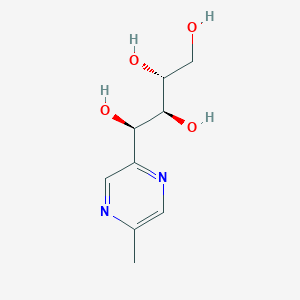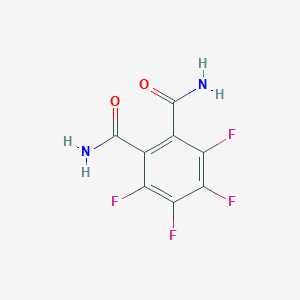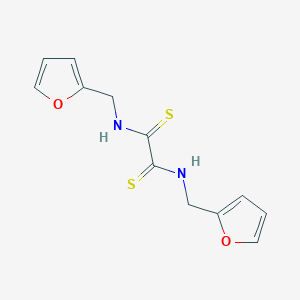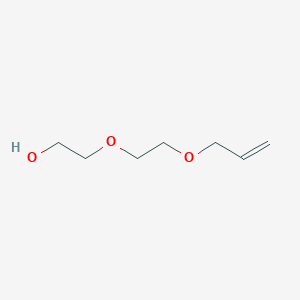
2-(2-(Allyloxy)ethoxy)ethanol
概要
説明
“2-(2-(Allyloxy)ethoxy)ethanol” is a clear, colorless liquid . It has the molecular formula C9H18O4 . It is also known as triethylene glycol monoallyl ether .
Molecular Structure Analysis
The molecular structure of “2-(2-(Allyloxy)ethoxy)ethanol” consists of 9 carbon atoms, 18 hydrogen atoms, and 4 oxygen atoms . The molecule has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 10 freely rotating bonds .Physical And Chemical Properties Analysis
“2-(2-(Allyloxy)ethoxy)ethanol” has a density of 1.0±0.1 g/cm3, a boiling point of 266.7±25.0 °C at 760 mmHg, and a flash point of 115.1±23.2 °C . Its molar refractivity is 50.2±0.3 cm3, and it has a polar surface area of 48 Å2 .科学的研究の応用
Neutron Autoradiography
Allyldiglycol Carbonate is used as a track detector material for Boron Autoradiography . Neutron autoradiography is a valuable technique for studying low boron concentrations . The application of this material for measuring low concentrations of boron in iron is also described .
Neutron Dosimetry
Allyldiglycol Carbonate is used in neutron dosimetry applications . A set of CR-39 plastic detectors was exposed to a 252Cf neutron source, which has the emission rate of 0.68 × 10^8 s^−1, and neutron dose equivalent rate 1 m apart from the source is equal to 3.8 mrem/h . The track density in the detector is directly proportional to the neutron fluence producing the recoil tracks .
Optical Applications
Allyldiglycol Carbonate is used in the design of coatings for spectacle lenses . The coating includes anti-reflection (AR) layers for back and front surfaces which allow the transmission to reach 99% of incident light on the eye .
Safety and Hazards
The safety data sheet for a related compound, Allyloxyethanol, suggests that it is flammable and harmful if swallowed . It can cause serious eye damage . It is recommended to avoid contact with skin and eyes, and avoid inhalation of vapor or mist . Please consult the safety data sheet of “2-(2-(Allyloxy)ethoxy)ethanol” for detailed safety and hazard information.
特性
IUPAC Name |
2-(2-prop-2-enoxyethoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-2-4-9-6-7-10-5-3-8/h2,8H,1,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOZVWSHACHNRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164605 | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Allyloxy)ethoxy)ethanol | |
CAS RN |
15075-50-0 | |
| Record name | Diethylene glycol monoallyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15075-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015075500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15075-50-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-(Allyloxy)ethoxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90164605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-(allyloxy)ethoxy]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details


Synthesis routes and methods III
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main applications of diethylene glycol monoallyl ether in material science?
A1: Diethylene glycol monoallyl ether finds use in material science primarily as a monomer in polymerization reactions. For instance, it serves as a building block for synthesizing silicone-based copolymeric surfactants and polyurethane surfactants . These surfactants find applications in emulsion polymerization, enabling the creation of stable emulsions of polymers like polyvinyl acetate, polystyrene, and polybutyl acrylate.
Q2: How does the structure of diethylene glycol monoallyl ether influence its use as a monomer?
A2: The structure of diethylene glycol monoallyl ether features both hydrophilic (ether and hydroxyl groups) and hydrophobic (allyl group) components. This amphiphilic nature makes it ideal for surfactant synthesis. The hydrophilic portion interacts with water, while the hydrophobic portion interacts with less polar substances, facilitating the formation and stabilization of emulsions. Furthermore, the reactive allyl group allows for polymerization, enabling its incorporation into polymer chains.
Q3: Are there specific challenges in synthesizing diethylene glycol monoallyl ether?
A3: Yes, achieving a high yield and purity of diethylene glycol monoallyl ether during synthesis can be challenging. Research highlights the importance of optimizing reaction conditions, including the ratio of reactants, reaction time, temperature, and catalyst dosage . Using a phase transfer catalyst like tetrabutylammonium chloride in the Williamson ether synthesis method has been shown to significantly improve yield and purity .
Q4: What are the analytical techniques used to characterize diethylene glycol monoallyl ether?
A4: Common analytical techniques used to characterize diethylene glycol monoallyl ether include infrared spectroscopy (IR) and proton nuclear magnetic resonance spectroscopy (1H NMR) . IR spectroscopy helps identify functional groups present in the molecule, while 1H NMR provides information about the hydrogen atom environments, confirming the structure and purity of the synthesized compound.
Q5: What is the significance of "allyldiglycol carbonate" in ophthalmology?
A5: Allyldiglycol carbonate, also known as CR-39, is a material used in the production of ophthalmic lenses . This material exhibits excellent optical clarity and is lightweight, making it suitable for eyeglasses. Notably, CR-39 is used in both photochromic and non-photochromic lenses, offering options for various light conditions.
Q6: Is there any research on the impact of laser irradiation on allyldiglycol carbonate?
A6: Yes, research has explored the effects of ArF excimer laser irradiation on allyldiglycol carbonate (CR-39) polymer . This research likely investigates the material's response to laser processing, which could be relevant for applications such as laser cutting, engraving, or modifying the surface properties of CR-39 lenses.
Q7: How is diethylene glycol monoallyl ether used in the development of radiation dosimetry badges?
A7: While not directly used in the active component, diethylene glycol monoallyl ether is a key precursor to poly-allyldiglycol carbonate (PADC), commercially known as CR-39. This polymer forms the basis of neutron dosimetry badges like the WNP badge . CR-39's sensitivity to neutron radiation makes it suitable for detecting and measuring neutron doses, which is crucial in radiation safety and monitoring.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



